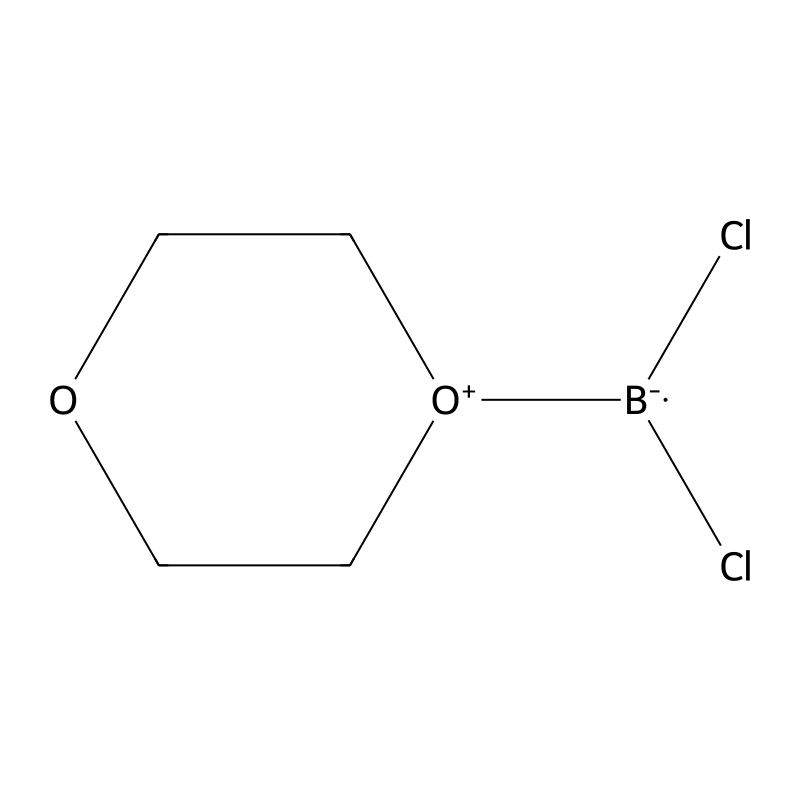CID 16217147

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
CID (PubChem Chemical Identifier) Overview
CID stands for PubChem Chemical Identifier, a unique identifier assigned to chemical substances by the National Institutes of Health's PubChem database . While CIDs can be helpful for searching and retrieving information on specific chemicals, they aren't always directly linked to scientific research publications.
Possible Strategies for Finding Relevant Research
If you have additional information about the chemical compound associated with CID 16217147, here are some strategies you can employ to find relevant scientific research:
Search by Chemical Name or Structure
If you know the name or have a structure of the compound, try searching scientific databases like PubMed , ScienceDirect , or Web of Science using those keywords.
Explore PubChem Links
The PubChem record for CID 16217147 might offer links to related substances or biological activities that could lead you to relevant research articles.
Chemical Abstracts Service (CAS)
If you have access to CAS databases, you can search by the CAS Registry Number, which might be linked to more scientific literature.
Additional Tips
- Refine your search terms: Use Boolean operators (AND, OR, NOT) to narrow down your search results and focus on scientific research publications.
- Look for reviews and meta-analyses: These types of articles can synthesize research on a particular topic and provide a comprehensive overview.
- Consider publication dates: If you're interested in the latest research, filter your search results by publication date.
CID 16217147, also known as N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide, is a synthetic compound primarily studied for its potential applications in medicinal chemistry. This compound features a complex structure characterized by multiple aromatic rings and thiazole moieties, which contribute to its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and stability, making it an interesting candidate for pharmaceutical development.
- Synthesis Reactions: Typically involve the formation of the compound from simpler precursors through condensation reactions or coupling methods.
- Decomposition Reactions: Under certain conditions, CID 16217147 may undergo hydrolysis or thermal decomposition, breaking down into simpler molecules.
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at positions where electrophilic attack is favorable due to the electron-withdrawing trifluoromethyl group.
For instance, a general reaction mechanism may be represented as follows:
Specific reaction pathways and mechanisms would require detailed experimental data to elucidate fully.
CID 16217147 has been investigated for its biological properties, particularly in the context of cancer research. Preliminary studies indicate that it exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific signaling pathways that are crucial for cell growth and survival. Additionally, its thiazole derivatives have been linked to antimicrobial and anti-inflammatory activities, suggesting a broad spectrum of potential therapeutic applications.
The synthesis of CID 16217147 typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions: Combining appropriate thiazole derivatives with aromatic amines under acidic or basic conditions to form the desired amide.
- Coupling Reactions: Utilizing cross-coupling techniques such as Suzuki or Heck reactions to introduce the trifluoromethyl group into the aromatic ring system.
- Functional Group Transformations: Employing standard organic transformations to modify existing functional groups for optimal biological activity.
A simplified synthetic route might be represented as:
CID 16217147 holds promise in several applications:
- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further development in oncology therapeutics.
- Research Tool: It can serve as a molecular probe to study specific biological pathways involved in cancer progression.
- Chemical Biology: The compound's unique structure allows for investigations into structure-activity relationships within related compounds.
Interaction studies involving CID 16217147 focus on its binding affinity and selectivity towards various biological targets. These studies typically employ techniques such as:
- Molecular Docking: To predict how CID 16217147 interacts with target proteins at the molecular level.
- In Vitro Assays: To assess the biological effects of the compound on cellular models, including cytotoxicity and mechanism of action studies.
- Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion properties to understand its behavior in biological systems.
Several compounds share structural similarities with CID 16217147. Here are a few notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| CID 16212584 | Structure | Contains calcium and phosphonate groups; used in various biochemical applications. |
| CID 16219175 | Structure | Features a different aromatic system; investigated for potential therapeutic effects. |
| CID 12345678 (Hypothetical) | Structure | Similar thiazole core; exhibits distinct biological properties. |
Uniqueness of CID 16217147
CID 16217147 is unique due to its specific combination of thiazole rings and trifluoromethyl substitutions, which enhance its pharmacological profile compared to similar compounds. Its targeted activity against cancer cells distinguishes it from others that may lack such specificity or potency.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








